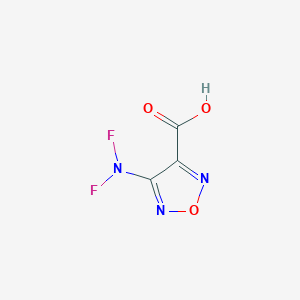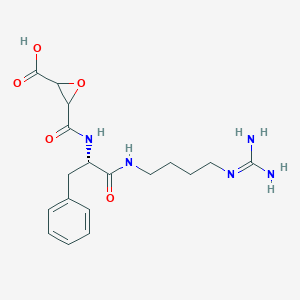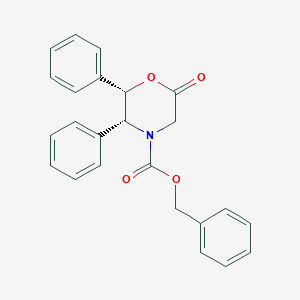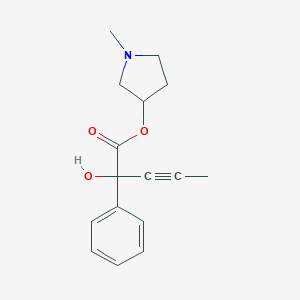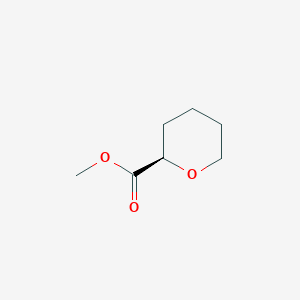![molecular formula C23H39N3O6 B034130 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide CAS No. 108495-00-7](/img/structure/B34130.png)
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound has been found to have potential therapeutic effects in the treatment of cancer, autoimmune diseases, and inflammation.
Mécanisme D'action
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression.
Biochemical and Physiological Effects:
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune diseases, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has also been found to reduce tissue damage in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide is its specificity for BRD4. This allows for targeted inhibition of BRD4 and regulation of gene expression. However, one limitation of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for the research and development of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and neurological disorders. Another direction is to develop more soluble analogs of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide for better in vivo administration. Additionally, further studies are needed to investigate the potential toxicity of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide and its long-term effects on gene expression.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide involves several steps. The first step involves the preparation of 4-hydroxypiperidine-1-carboxylic acid, which is then reacted with 2-aminoethyl-1-amine to form 4-hydroxy-N-[2-aminoethyl]piperidine-1-carboxamide. This intermediate is then reacted with 4-[2-(2-methylpropoxy)ethoxy]phenol to form 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide.
Applications De Recherche Scientifique
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to have potential therapeutic effects in the treatment of cancer, autoimmune diseases, and inflammation. In cancer, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In autoimmune diseases, 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been found to reduce inflammation and prevent tissue damage. Inflammation is a common factor in many diseases, and 4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide has been shown to have anti-inflammatory effects in various animal models.
Propriétés
Numéro CAS |
108495-00-7 |
|---|---|
Nom du produit |
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide |
Formule moléculaire |
C23H39N3O6 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C23H39N3O6/c1-18(2)16-30-13-14-31-21-3-5-22(6-4-21)32-17-20(28)15-24-9-10-25-23(29)26-11-7-19(27)8-12-26/h3-6,18-20,24,27-28H,7-17H2,1-2H3,(H,25,29) |
Clé InChI |
SAQQYSOYDQWBLI-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCC(CC2)O)O |
SMILES canonique |
CC(C)COCCOC1=CC=C(C=C1)OCC(CNCCNC(=O)N2CCC(CC2)O)O |
Synonymes |
H 201-70 H201-70 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




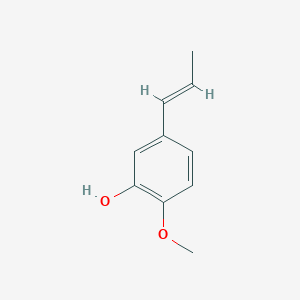

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

